molecular formula C30H31ClO8 B15352723 Ospemifene O-beta-D-Glucuronide

Ospemifene O-beta-D-Glucuronide

Cat. No.: B15352723
M. Wt: 555.0 g/mol
InChI Key: YDXDCGFFHUKTCU-DHOUGSNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ospemifene O-beta-D-Glucuronide is a glucuronide conjugate of Ospemifene, a selective estrogen receptor modulator (SERM) used primarily in the treatment of moderate to severe dyspareunia due to vulvar and vaginal atrophy associated with menopause. This compound is part of a class of drugs that exhibit both estrogenic and anti-estrogenic properties, depending on the target tissue.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ospemifene O-beta-D-Glucuronide typically involves the conjugation of Ospemifene with glucuronic acid. This reaction is often carried out under mild acidic or neutral conditions to ensure the stability of the glucuronide bond.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pH, and reaction time. The process involves the use of enzymes or chemical catalysts to facilitate the glucuronidation reaction.

Chemical Reactions Analysis

Types of Reactions: Ospemifene O-beta-D-Glucuronide primarily undergoes glucuronidation reactions. This involves the transfer of glucuronic acid to Ospemifene, forming the glucuronide conjugate.

Common Reagents and Conditions: The glucuronidation reaction typically uses glucuronic acid or its derivatives, along with enzymes such as UDP-glucuronosyltransferase. The reaction is usually performed under mild acidic or neutral conditions to prevent degradation of the compound.

Major Products Formed: The primary product of this reaction is this compound. Side products may include unreacted Ospemifene and other glucuronide conjugates, depending on the reaction conditions.

Scientific Research Applications

Ospemifene O-beta-D-Glucuronide is used in various scientific research applications, including:

  • Chemistry: Studying the pharmacokinetics and metabolism of Ospemifene.

  • Biology: Investigating the effects of Ospemifene on estrogen receptor signaling pathways.

  • Medicine: Researching the therapeutic potential of Ospemifene in treating menopausal symptoms and other estrogen-related conditions.

  • Industry: Developing new formulations and delivery methods for Ospemifene-based drugs.

Mechanism of Action

Ospemifene O-beta-Glucuronide exerts its effects through the modulation of estrogen receptors. It binds to estrogen receptors in target tissues, leading to either agonistic or antagonistic effects depending on the tissue type. The compound influences various molecular targets and pathways involved in estrogen signaling, including the regulation of gene expression and cellular proliferation.

Comparison with Similar Compounds

Ospemifene O-beta-D-Glucuronide is similar to other SERMs such as Tamoxifen and Raloxifene. it has unique properties that distinguish it from these compounds:

  • Tamoxifen: Used primarily in the treatment of breast cancer, Tamoxifen exhibits both estrogenic and anti-estrogenic effects but has a different chemical structure and mechanism of action.

  • Raloxifene: Used to prevent osteoporosis and reduce the risk of breast cancer, Raloxifene also modulates estrogen receptors but has distinct pharmacokinetic properties.

This compound's unique glucuronide conjugation enhances its solubility and bioavailability, making it more effective in certain therapeutic applications.

Conclusion

This compound is a valuable compound in the field of estrogen receptor modulation, with significant applications in medicine, research, and industry. Its unique properties and mechanisms of action make it a promising candidate for the treatment of menopausal symptoms and other estrogen-related conditions.

Properties

Molecular Formula

C30H31ClO8

Molecular Weight

555.0 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C30H31ClO8/c31-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)37-17-18-38-30-27(34)25(32)26(33)28(39-30)29(35)36/h1-14,25-28,30,32-34H,15-18H2,(H,35,36)/b24-23-/t25-,26-,27+,28-,30+/m0/s1

InChI Key

YDXDCGFFHUKTCU-DHOUGSNNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)/CCCl

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCOC4C(C(C(C(O4)C(=O)O)O)O)O)CCCl

Origin of Product

United States

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